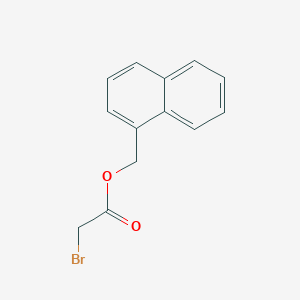
Acetic acid, bromo-, 1-naphthalenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, bromo-, 1-naphthalenylmethyl ester: is an organic compound with the molecular formula C13H11BrO2 It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a bromine atom, and the esterification involves a 1-naphthalenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, bromo-, 1-naphthalenylmethyl ester typically involves the bromination of acetic acid followed by esterification with 1-naphthalenylmethanol. The bromination is usually carried out using bromine in the presence of a catalyst such as phosphorus tribromide. The esterification process involves the reaction of the resulting bromoacetic acid with 1-naphthalenylmethanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Acetic acid, bromo-, 1-naphthalenylmethyl ester can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and hydrocarbons.
Scientific Research Applications
Chemistry: Acetic acid, bromo-, 1-naphthalenylmethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers and resins .
Mechanism of Action
The mechanism of action of acetic acid, bromo-, 1-naphthalenylmethyl ester involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis to release acetic acid and 1-naphthalenylmethanol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Acetic acid, bromo-, methyl ester: Similar in structure but with a methyl group instead of a 1-naphthalenylmethyl group.
Acetic acid, bromo-, ethyl ester: Contains an ethyl group instead of a 1-naphthalenylmethyl group.
Acetic acid, bromo-, phenyl ester: Features a phenyl group instead of a 1-naphthalenylmethyl group.
Uniqueness: The presence of the 1-naphthalenylmethyl group in acetic acid, bromo-, 1-naphthalenylmethyl ester imparts unique chemical properties, such as increased aromaticity and potential for π-π interactions. This makes it distinct from other bromoacetic acid esters and enhances its utility in specific applications.
Properties
CAS No. |
59956-74-0 |
|---|---|
Molecular Formula |
C13H11BrO2 |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
naphthalen-1-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C13H11BrO2/c14-8-13(15)16-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2 |
InChI Key |
MNPRQAITEQTGDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13983920.png)

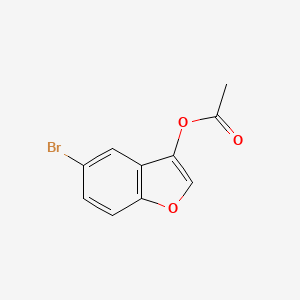
![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
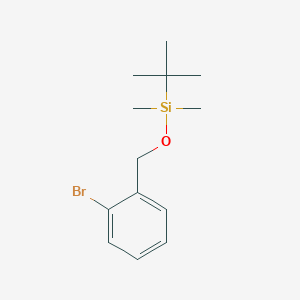
![5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13983949.png)
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)

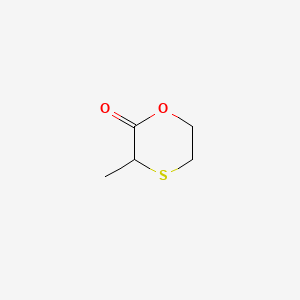
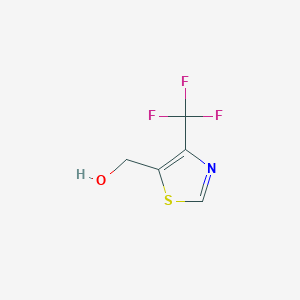
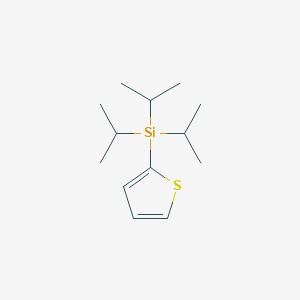
![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)


